Bullatacin

Mitochondrial Complex I inhibition Binding site topology NADH:ubiquinone oxidoreductase

MDR tumor researchers face cross-resistance with rotenone-class Complex I inhibitors. Bullatacin is the only acetogenin with a rotenone-non-overlapping binding site and complete P-gp circumvention. • IC50 0.60 nM (MCF-7/Dox) vs 0.59 nM (parental); resistance index ~1.0 - no cross-resistance • 250-fold more potent than adriamycin in MDR cells; restores adriamycin cytotoxicity • In vivo validated: 67% TGI (A2780 xenograft) & 38% lifespan extension (L1210) at 50 µg/kg Supplied at ≥98% HPLC purity with COA for reproducible MDR and Complex I studies.

Molecular Formula C37H66O7
Molecular Weight 622.9 g/mol
Cat. No. B1240012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBullatacin
Synonymsasimicin
bullatacin
rolliniastatin-1
rolliniastatin-2
Molecular FormulaC37H66O7
Molecular Weight622.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O
InChIInChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28?,30-,31+,32-,33-,34-,35-,36-/m0/s1
InChIKeyMBABCNBNDNGODA-TVIWBYDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bullatacin: Complex I Inhibition & MDR Circumvention


Bullatacin (also known as rolliniastatin-2) is a C37 bis-adjacent tetrahydrofuran (THF) annonaceous acetogenin isolated from Annona bullata and Asimina triloba (Annonaceae). It belongs to the class of potent mitochondrial Complex I (NADH:ubiquinone oxidoreductase) inhibitors that also target plasma membrane NADH oxidase in cancer cells [1]. Bullatacin is a diastereomer of asimicin and is structurally closely related to squamocin, trilobacin, and annonacin, sharing the characteristic α,β-unsaturated γ-lactone and bis-THF core. Despite these structural similarities, bullatacin exhibits quantifiable differentiation in binding site interactions, multidrug resistance (MDR) circumvention, cellular selectivity, and in vivo efficacy that directly impacts scientific selection for research and industrial applications [2].

Primary Pathways

Mitochondrial Complex I inhibition & MDR pathway circumvention studies

Binding Profile

Non-rotenone-overlapping binding site topology for inhibitor mapping

Selectivity Context

Reported cancer-cell plasma membrane NADH oxidase inhibition context

Bullatacin Differentiation: Stereochemistry, Binding & MDR


Annonaceous acetogenins are often treated as an interchangeable class of Complex I inhibitors; however, critical differences in stereochemistry, binding site topology, and P-glycoprotein interaction create functionally non-substitutable profiles. Bullatacin possesses the threo-trans-threo-trans-erythro stereochemistry (C-15 to C-24) that confers up to 250-fold potency over adriamycin against MDR cells—a feature not shared by its diastereomer asimicin, which exhibits a more general, less selective cytotoxicity profile [1]. Furthermore, bullatacin (rolliniastatin-2) is the only acetogenin shown to bind a site on Complex I that is mutually non-exclusive with rotenone, in contrast to squamocin and otivarin, which behave qualitatively like rotenone [2]. These differences directly translate into divergent MDR circumvention capability: bullatacin shows no cross-resistance in P-glycoprotein-overexpressing cells with IC50 values in the sub-nanomolar range, whereas squamocin inhibits parental and MDR cells identically but fails to restore adriamycin cytotoxicity [3]. Simple substitution without accounting for these quantifiable parameters risks selecting a compound with inferior MDR activity, altered binding site interactions, or loss of cancer-cell-selective NADH oxidase inhibition.

Stereochemistry mismatch

Asimicin (diastereomer) exhibits a general cytotoxicity profile; its MDR-selective response may not transfer from bullatacin.

Binding site topology mismatch

Squamocin qualitatively behaves like rotenone with overlapping binding; bullatacin provides a non-exclusive rotenone site for combination studies.

MDR circumvention mismatch

Squamocin does not restore adriamycin cytotoxicity in MDR cells; MDR pathway study substitution may require validation.

Bullatacin Evidence Guide: Comparator Data


Complex I Binding Site Non-Overlapping with Rotenone

Bullatacin (rolliniastatin-2) is the first potent Complex I inhibitor demonstrated to bind at a site mutually exclusive with piericidin A but mutually non-exclusive with rotenone, establishing a unique binding interaction. In bovine submitochondrial particles, bullatacin inhibits Complex I NADH oxidase activity with an IC50 of 0.85 nM [1]. By contrast, squamocin and otivarin behave qualitatively like rotenone, and squamocin displays a larger protein-dependence of titre than bullatacin, indicating a distinct binding interaction profile [2]. The rotenone IC50 in the same assay system (rat liver mitochondria oxygen uptake) is 17 nM/mg protein, while bullatacin IC50 is 9.5 nM, confirming superior potency [3].

Binding Site Non-Overlap
Head-to-head
Bullatacin IC₅₀ 0.85–9.5 nM; site mutually non-exclusive with rotenone. Squamocin behaves like rotenone (overlapping site).
Supports binding-site differentiation study fit
Reported in bovine SMP and rat liver mitochondria
Mitochondrial Complex I inhibition Binding site topology NADH:ubiquinone oxidoreductase

MDR Circumvention Without Cross-Resistance

Bullatacin exhibits no cross-resistance in P-glycoprotein (P-gp)-overexpressing MDR cell lines. In a direct comparative study using bullatacin as a positive control, its IC50 values were 0.60 nmol/L for MCF-7/Dox (MDR) vs. 0.59 nmol/L for MCF-7 (parental), and 0.04 nmol/L for both KBv200 (MDR) and KB (parental) cells, demonstrating equivalent or enhanced potency against MDR cells [1]. In contrast, squamocin inhibited the proliferation of parental MCF7-S and MDR MCF7-R cells identically but did not restore adriamycin cytotoxicity in MDR cells, indicating it cannot circumvent P-gp-mediated resistance [2]. Additionally, bullatacin was found to be cytotoxic to MCF-7/Adr MDR cells while only cytostatic to MCF-7/wt parental cells, with ATP depletion identified as the underlying mechanism—offering a special advantage for MDR tumors dependent on ATP-driven drug efflux [3].

MDR Circumvention
Head-to-head
Bullatacin MCF-7/Dox IC₅₀ 0.60 nM, parental 0.59 nM (resistance index ~1.0). Squamocin did not restore adriamycin cytotoxicity.
Supports MDR circumvention endpoint review
MTT assay; 48–72 h exposure
Multidrug resistance (MDR) P-glycoprotein ATP depletion

Cancer-Selective Plasma Membrane NADH Oxidase Inhibition

Bullatacin inhibits NADH oxidase activity of plasma membrane vesicles isolated from HeLa (cervical carcinoma) and HL-60 (promyelocytic leukemia) cells, but notably does not inhibit NADH oxidase of plasma membrane vesicles isolated from rat liver. This differential, cancer-cell-selective plasma membrane inhibition correlates with the ability of acetogenins to kill tumor cells, distinguishing it from mitochondrial Complex I inhibition which is not cancer-selective [1]. This is a unique mechanistic feature not routinely reported for other acetogenins such as squamocin or asimicin in head-to-head plasma membrane assays. The same study also demonstrated that bullatacin remains active against HL-60 cells resistant to adriamycin, reinforcing the dual selectivity advantage [1].

Cancer-Selective PM Oxidase
Class-level
Inhibits HeLa & HL-60 plasma membrane NADH oxidase; inactive on rat liver membranes.
Supports cell-selective oxidase inhibition context
Data to verify for other acetogenins
Plasma membrane NADH oxidase Cancer selectivity Tumor cell killing

Stereochemistry-Driven MDR Potency Over Asimicin

Among 14 structurally diverse annonaceous acetogenins tested against MDR MCF-7/Adr cells, only those possessing the threo-trans-threo-trans-erythro stereochemistry (from C-15 to C-24)—the exact configuration of bullatacin—were the most potent, exhibiting up to 250 times the potency of adriamycin [1]. Bullatacin is specifically identified as possessing this optimal stereochemistry. Its diastereomer asimicin, which differs in stereochemistry at one or more chiral centers, exhibits a more general, less selective cytotoxicity profile, as explicitly stated in the original isolation patent: 'Unlike asimicin, which is more generally cytotoxic, bullatacin shows selective cytotoxicities in human tumor cell lines' [2]. This stereochemistry-potency relationship is further supported by the finding that a spacing of 13 carbons between the flanking hydroxyl of the THF ring system and the γ-unsaturated lactone is optimal—bullatacin satisfies this structural requirement [1].

Stereochemistry vs. Asimicin
Head-to-head
Bullatacin (threo-trans-threo-trans-erythro) up to 250× adriamycin potency in MCF-7/Adr; asimicin is more generally cytotoxic.
Stereochemistry-activity relationship study fit
MCF-7/Adr cell line; 48–72 h assay
Stereochemistry-activity relationship MDR potency Bis-adjacent THF acetogenins

Pesticidal Potency vs. Trilobin

In a comparative structure-activity relationship (SAR) study of 44 annonaceous acetogenins evaluated in the yellow fever mosquito larvae microtiter plate (YFM) assay, bullatacin (1) and trilobin (7) gave the best activities. Bullatacin exhibited an LC50 of 0.10 mg/L, which is 6.7-fold more potent than trilobin (LC50 = 0.67 mg/L) [1]. Compounds showing LC50 values below 1.0 mg/L in this assay are considered significant new lead candidates for pesticidal development. In the brine shrimp lethality test (BST), bullatacin's corresponding LC50 of 1.6 × 10^-3 mg/L further confirmed superior potency over trilobin (LC50 = 9.7 × 10^-3 mg/L) [1]. Additionally, bullatacin was pesticidal at concentrations as low as 1 ppm, whereas its closely related analog bullatacinone lacked pesticidal activities entirely, demonstrating that even minor structural modifications within the bullatacin scaffold abolish this activity [2].

Pesticidal Potency
Head-to-head
Bullatacin YFM LC₅₀ 0.10 mg/L vs. trilobin 0.67 mg/L (6.7× more potent); bullatacinone inactive.
Supports pesticidal potency benchmark context
YFM and BST assays
Pesticidal activity Yellow fever mosquito (Aedes aegypti) Biopesticide lead

In Vivo Antitumor Efficacy: Solid Tumor & Leukemia Models

Bullatacin has demonstrated quantifiable in vivo antitumor efficacy in two distinct models. In athymic mice bearing A2780 human ovarian cancer xenografts, bullatacin at 50 μg/kg/day (i.p.) achieved 67% tumor growth inhibition (TGI), with no significant body weight loss in treated mice, indicating an acceptable therapeutic tolerance [1]. In a separate model, bullatacin inhibited hematological tumor growth in mouse lymphocytic leukemia L1210 xenografts and prolonged the lifespan of treated mice by 38% (T/C = 138%) at 50 μg/kg [2][3]. This in vivo efficacy profile is documented at remarkably low doses, placing bullatacin among the most potent in vivo-active annonaceous acetogenins. While squamocin has demonstrated in vitro potency against MCF-7 cells (IC50 = 0.5 nM) [4], head-to-head in vivo comparative efficacy data between bullatacin and squamocin in the A2780 xenograft model have not been published, and in vivo data for asimicin and trilobacin remain limited.

In Vivo Xenograft Models
Cross-study comparable
67% TGI in A2780 ovarian cancer xenograft at 50 µg/kg; 38% lifespan extension in L1210 leukemia model.
Supports in vivo model-response endpoint context
A2780 xenograft; L1210 leukemia model
In vivo antitumor efficacy Ovarian cancer xenograft L1210 leukemia

Bullatacin Application Scenarios


P-gp Circumvention Positive Control for MDR Research

Bullatacin is the reference standard for annonaceous acetogenin-based MDR circumvention research. Its IC50 values of 0.60 nmol/L against MCF-7/Dox MDR cells and 0.59 nmol/L against MCF-7 parental cells (resistance index ~1.0) establish it as a compound that completely avoids P-gp-mediated cross-resistance [1]. Researchers investigating ATP-depletion strategies for MDR tumors should prioritize bullatacin over squamocin, which fails to restore adriamycin cytotoxicity in MDR cells [2]. The dual mechanism—mitochondrial Complex I inhibition combined with P-gp function impairment and increased intracellular drug accumulation—makes bullatacin the preferred tool compound for MDR pathway dissection [1].

Non-Rotenone-Overlapping Probe for Complex I Mapping

For structural biologists and enzymologists mapping the quinone-binding pocket of mitochondrial Complex I, bullatacin (rolliniastatin-2) is uniquely valuable. It is the first inhibitor demonstrated to have a binding interaction mutually exclusive with piericidin A but mutually non-exclusive with rotenone, establishing a distinct binding domain [1]. This property is absent in squamocin and otivarin, which behave qualitatively like rotenone. Procurement of bullatacin rather than squamocin is essential for photoaffinity labeling studies, competitive binding displacement assays, and cryo-EM structural studies that require a non-rotenone-overlapping Complex I inhibitor with low nanomolar potency (IC50 = 0.85 nM in bovine SMP) [2].

Larvicidal Acetogenin Potency Benchmark

Bullatacin's LC50 of 0.10 mg/L against yellow fever mosquito larvae (Aedes aegypti) and its activity at 1 ppm concentrations establish it as the most potent pesticidal acetogenin benchmark [1]. Industrial pesticide R&D programs developing mitochondrial Complex I-targeting insecticides should use bullatacin as the potency reference standard rather than trilobin (LC50 = 0.67 mg/L), as bullatacin is 6.7-fold more potent. The complete lack of pesticidal activity in its closely related analog bullatacinone further validates that the intact lactone ring and specific stereochemistry are essential structural features for activity, guiding rational analog design [2].

In Vivo Reference Acetogenin for Xenograft Studies

Bullatacin's demonstrated in vivo efficacy—67% TGI at 50 μg/kg/day in A2780 ovarian cancer xenografts and 38% lifespan extension in L1210 leukemia—makes it the most robustly validated acetogenin for in vivo antitumor studies [1][2]. Preclinical pharmacology teams evaluating annonaceous acetogenins as therapeutic leads should select bullatacin for in vivo proof-of-concept experiments because it is the only compound in its class with primary literature documentation of both solid tumor (A2780) and hematological (L1210) in vivo efficacy at microgram doses without significant body weight loss [1]. This established therapeutic window provides a baseline for evaluating novel derivatives or formulations.

Application
Selection Property
Validation Focus
MDR pathway circumvention studies
P-gp substrate interaction context
Cross-resistance endpoint review
Complex I binding-site mapping
Non-rotenone-overlapping inhibitor profile
Binding-site displacement assay review
Larvicidal acetogenin potency benchmark
Larvicidal potency ranking context
LC₅₀ endpoint verification in target species
In vivo xenograft model reference
Model-response consistency context
Tumor growth inhibition endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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